![molecular formula C13H17NO B13582551 3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine](/img/structure/B13582551.png)
3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)piperidine is an organic compound that features a piperidine ring attached to a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)piperidine typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions involve the attachment of the piperidine ring through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)piperidine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran moiety may contribute to binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit various biological activities.
Piperidine derivatives: Compounds such as piperine and haloperidol contain the piperidine ring and are known for their pharmacological effects.
Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine is unique due to the combination of the dihydrobenzofuran and piperidine moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Biological Activity
3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with a piperidine ring. This structural combination may influence its interaction with various biological targets, leading to diverse pharmacological effects.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit significant neuropharmacological activity. It has been shown to interact with neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and cognitive dysfunctions.
2. Antinociceptive Properties
In animal models, derivatives of this compound have demonstrated antinociceptive (pain-relieving) effects. For instance, studies involving neuropathic pain models revealed that it could reverse pain without adversely affecting locomotor behavior. This effect was selectively antagonized by CB2 receptor antagonists, indicating a possible mechanism of action through cannabinoid pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Receptor Interaction : Binding affinity studies indicate interactions with serotonin and dopamine receptors, which are crucial in mood regulation and pain perception.
- Neurochemical Modulation : The compound's influence on neurotransmitter release could play a role in its neuropharmacological effects.
Case Study 1: Antinociceptive Activity
In a study involving spinal nerve ligation models in rats, the administration of this compound resulted in significant pain relief without affecting motor function. The results highlighted the compound's potential as a therapeutic agent for neuropathic pain management .
Case Study 2: Neurotransmitter Interaction
A recent investigation assessed the binding affinity of various derivatives of this compound to serotonin receptors. The findings indicated that certain modifications to the piperidine ring enhanced receptor binding, suggesting avenues for developing more effective antidepressants.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine | Contains trifluoromethyl substituent | Enhanced lipophilicity; potential for increased receptor interaction |
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide | Carboxamide functional group | Potentially higher bioactivity due to amide bond |
2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran] | Spirocyclic structure | Unique spiro configuration may alter pharmacodynamics |
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H17NO/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-4,8,12,14H,1-2,5-7,9H2 |
InChI Key |
QIXIYHYEHXOPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.